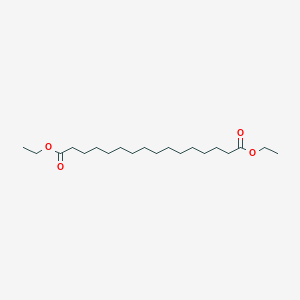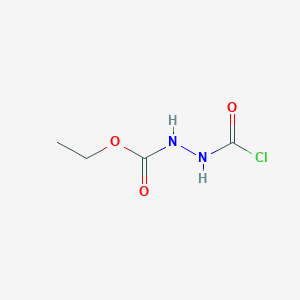
Ethyl 3-(chloroformyl)carbazate
Vue d'ensemble
Description
Ethyl 3-(chloroformyl)carbazate, also known as ECC, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a carbonyl compound with a chloroformyl group attached to a carbazole ring. ECC has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of Ethyl 3-(chloroformyl)carbazate is not fully understood. However, it is believed that the chloroformyl group attached to the carbazole ring plays a crucial role in its activity. It is believed that the chloroformyl group can form hydrogen bonds with various biological molecules, leading to its biological activity.
Effets Biochimiques Et Physiologiques
Ethyl 3-(chloroformyl)carbazate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 3-(chloroformyl)carbazate exhibits antitumor, antiviral, and anti-inflammatory activity. Ethyl 3-(chloroformyl)carbazate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. In vivo studies have shown that Ethyl 3-(chloroformyl)carbazate exhibits antitumor activity in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(chloroformyl)carbazate has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. Ethyl 3-(chloroformyl)carbazate is also stable under various conditions, making it suitable for use in various chemical reactions. However, Ethyl 3-(chloroformyl)carbazate also has some limitations. It is toxic and requires careful handling. Ethyl 3-(chloroformyl)carbazate is also expensive compared to other reagents, making it less accessible to researchers.
Orientations Futures
There are several future directions for the use of Ethyl 3-(chloroformyl)carbazate in scientific research. One area of interest is the development of new antitumor agents using Ethyl 3-(chloroformyl)carbazate as a starting material. Another area of interest is the use of Ethyl 3-(chloroformyl)carbazate in the synthesis of new materials with unique properties. Ethyl 3-(chloroformyl)carbazate can also be used in the development of new drugs for the treatment of various diseases. Finally, Ethyl 3-(chloroformyl)carbazate can be used in the development of new analytical methods for the detection of various biological molecules.
Conclusion
In conclusion, Ethyl 3-(chloroformyl)carbazate is a unique chemical compound that has been widely used in scientific research. It has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science. Ethyl 3-(chloroformyl)carbazate exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Ethyl 3-(chloroformyl)carbazate in scientific research, including the development of new antitumor agents, the synthesis of new materials, and the development of new drugs.
Applications De Recherche Scientifique
Ethyl 3-(chloroformyl)carbazate has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Ethyl 3-(chloroformyl)carbazate has also been used as a reagent in the preparation of carbazoles, pyrazoles, and pyridazines. In medicinal chemistry, Ethyl 3-(chloroformyl)carbazate has been used as a starting material for the synthesis of various antitumor agents, antiviral agents, and anti-inflammatory agents.
Propriétés
Numéro CAS |
15429-42-2 |
|---|---|
Nom du produit |
Ethyl 3-(chloroformyl)carbazate |
Formule moléculaire |
C4H7ClN2O3 |
Poids moléculaire |
166.56 g/mol |
Nom IUPAC |
ethyl N-(carbonochloridoylamino)carbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,6,8)(H,7,9) |
Clé InChI |
OUYPEOIQRFGKLG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NNC(=O)Cl |
SMILES canonique |
CCOC(=O)NNC(=O)Cl |
Autres numéros CAS |
15429-42-2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

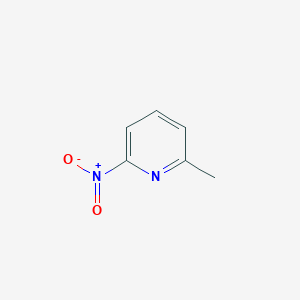
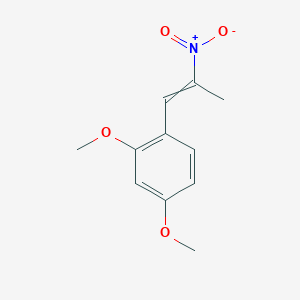
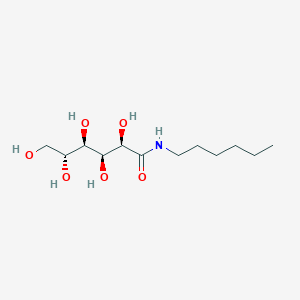
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

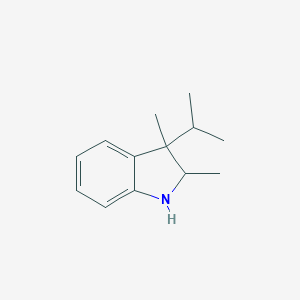

![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
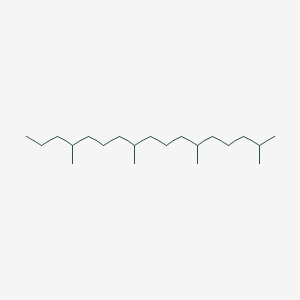
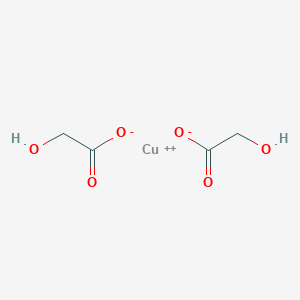

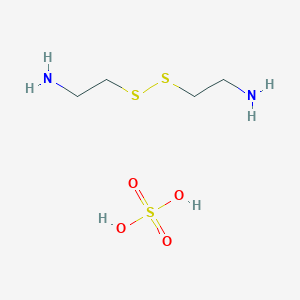
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
